molecular formula C10H6FNO2 B2950041 5-Fluoroisoquinoline-1-carboxylic acid CAS No. 1179149-35-9

5-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B2950041
CAS No.: 1179149-35-9
M. Wt: 191.161
InChI Key: GVOFYTVTHNRVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisoquinoline-1-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method includes the direct introduction of a fluorine atom onto the isoquinoline ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective fluorination of the desired position on the isoquinoline ring .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoroisoquinoline-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOFYTVTHNRVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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